2-Hydroxy-2,3-Dihydro-1H-inden-1-one
Description
Properties
CAS No. |
1579-16-4 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8,10H,5H2 |
InChI Key |
XEZMWIFCFZCFPJ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C2=CC=CC=C21)O |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Variations
Key Structural Analogues :
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one (): Substituents: Hydroxy at position 3, isopropyl and methyl groups at position 3. Bioactivity: Exhibits allelopathic activity (IC₅₀ = 0.34 mM for hypocotyl growth inhibition in L. sativum) .
(E)-2-(3-Chlorobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (): Substituents: Chlorobenzylidene at position 2, methoxy groups at positions 5 and 4. Crystallography: Dihedral angle of 8.56° between the indanone and benzylidene rings, with intermolecular C–H⋯O hydrogen bonds .
2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (DDI) ():
- Substituents : Dibromo-hydroxybenzylidene at position 2.
- Bioactivity : Inhibits Topoisomerase IIα (Top2), a target in cancer therapy, with structural diversity compared to classical Top2 inhibitors like VM26 .
(E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one ():
- Substituents : Indole-methylene group at position 2.
- Electronic Properties : DFT calculations (B3LYP/6-31G(d,p)) show a HOMO-LUMO gap of 4.12 eV, indicating moderate reactivity. Exhibits strong antimicrobial activity against E. coli and B. subtilis .
Physicochemical Properties
- Solubility: Hydroxy groups enhance water solubility (e.g., 2-hydroxy vs. non-polar benzylidene derivatives).
- Stability : Benzylidene derivatives (e.g., ) show enhanced π-π stacking, improving crystalline stability .
- Reactivity : The 2-hydroxy group facilitates hydrogen bonding, influencing drug-receptor interactions (e.g., aggrecanase inhibitors ).
Q & A
Q. Table 1: Comparative Reactivity of Indenone Derivatives
| Compound | Substituent | Reactivity (t₁/₂ in H₂O) | Key Interaction |
|---|---|---|---|
| 2-Hydroxy-indenone | –OH | 48 hrs (pH 7) | H-bonding |
| 4-Fluoro-5-methoxy-indenone | –F, –OCH₃ | >72 hrs (pH 7) | Lipophilic stacking |
| 7-Iodo-indenone | –I | 24 hrs (pH 7) | Halogen bonding |
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